molecular formula C7H6F3N B066061 2,4,5-Trifluorobenzylamine CAS No. 168644-93-7

2,4,5-Trifluorobenzylamine

Cat. No.: B066061
CAS No.: 168644-93-7
M. Wt: 161.12 g/mol
InChI Key: BLJQJQNRXILVTA-UHFFFAOYSA-N
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Description

2,4,5-Trifluorobenzylamine is an organic compound with the molecular formula C₇H₆F₃N. It is characterized by the presence of three fluorine atoms attached to a benzene ring and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzylamine typically involves the fluorination of benzylamine derivatives. One common method includes the reaction of 2,4,5-trifluorobenzonitrile with anhydrous ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzylamines, nitro compounds, and other derivatives depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .

Comparison with Similar Compounds

Uniqueness: 2,4,5-Trifluorobenzylamine is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized compounds and in studies requiring high specificity .

Properties

IUPAC Name

(2,4,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJQJQNRXILVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380347
Record name 2,4,5-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168644-93-7
Record name 2,4,5-Trifluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168644-93-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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